Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-
Description
Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- (hereafter referred to as Compound A) is a nucleotide analogue featuring a phosphonic acid moiety linked to a butoxy chain substituted with a 6-aminopurine (adenine) group at position 2 and an amino group at position 4 . Compound A’s extended butoxy chain and amino substitution may influence its pharmacokinetic properties or target specificity compared to related compounds.
Properties
CAS No. |
643029-04-3 |
|---|---|
Molecular Formula |
C10H17N6O4P |
Molecular Weight |
316.25 g/mol |
IUPAC Name |
[4-amino-2-(6-aminopurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H17N6O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
VMQCDGGNRLMUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCN)COCP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphorous Acid and Amines
One of the most common methods for synthesizing phosphonic acids involves the reaction of phosphorous acid with amines. The general procedure is as follows:
Reagents : Phosphorous acid, amines (such as 4-amino-2-(6-amino-9H-purin-9-yl)butanol), formaldehyde, and ammonium chloride.
-
- Mix the phosphorous acid with the amine in a suitable solvent.
- Add formaldehyde to the mixture to facilitate the reaction.
- Heat the mixture under reflux conditions to promote the formation of the desired phosphonic acid.
- After completion, filter and purify the product through crystallization or chromatography.
This method is advantageous due to its straightforward approach and relatively high yield of the desired product.
Alternative Synthetic Routes
Other synthetic routes may involve variations in solvents or additional reagents to enhance yield or purity:
Use of Solvents : Ethyl acetate and water mixtures have been used to optimize reaction conditions, particularly during reflux stages.
Filtration Techniques : Following synthesis, filtration can help remove unreacted starting materials or by-products, ensuring higher purity levels in the final product.
The efficiency of these synthesis methods has been evaluated in various studies:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Phosphorous Acid + Amines | 85 | 95 | High yield with simple purification |
| Alternative Solvent Method | 75 | 90 | Slightly lower yield but improved purity |
These findings highlight that while traditional methods yield high amounts of product, alternative routes can provide better purity levels, which is critical for applications in drug development.
The preparation of phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-, involves established synthetic methods primarily based on reactions involving phosphorous acid and amines. The choice of solvents and purification techniques can significantly impact both yield and purity, making it essential to optimize these parameters for specific applications in research and industry.
Chemical Reactions Analysis
Alkylation and Esterification Reactions
The phosphonic acid group undergoes alkylation and esterification, critical for modifying its physicochemical properties or generating prodrugs.
Nucleophilic Substitution at the Purine Ring
The 6-amino group on the purine ring participates in nucleophilic substitutions, enabling functionalization for targeted interactions.
Coordination Chemistry and Chelation
The phosphonic acid group acts as a chelating agent, forming stable complexes with metal ions.
Biochemical Interactions
The compound’s purine moiety enables interactions with biological macromolecules, mimicking endogenous nucleotides.
Degradation Pathways
Hydrolysis and enzymatic cleavage are primary degradation routes, impacting stability and pharmacokinetics.
| Pathway | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (1M), 90°C | Free phosphonic acid + purine derivative |
| Enzymatic Cleavage | Alkaline phosphatase | Dephosphorylated metabolite . |
Key Research Findings:
-
Stereoselectivity : The (S)-configuration at the chiral center (evident in analogs like tenofovir) enhances antiviral efficacy by optimizing target binding .
-
Thermal Stability : Decomposition above 200°C limits high-temperature applications but ensures stability under physiological conditions.
-
pH-Dependent Reactivity : The compound exhibits diprotic behavior (pKa₁ ≈ 2.5, pKa₂ ≈ 7.8), influencing solubility and reactivity across biological environments .
Scientific Research Applications
Antiviral Activity
(S)-Tenofovir is primarily known for its role as an antiviral medication. It is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and hepatitis B virus infections. Its mechanism involves:
- Inhibition of Viral Replication : The compound mimics the natural nucleotides, thereby interfering with the reverse transcription process essential for viral replication.
- Clinical Efficacy : Studies have shown that Tenofovir effectively reduces viral load in patients with HIV and is often part of combination therapy regimens to enhance treatment efficacy and reduce resistance development .
Genome Mining for Natural Products
Recent research has highlighted the potential of phosphonic acids in natural product discovery through genome mining. This approach involves:
- Screening Microbial Genomes : A study screened over 10,000 actinomycetes to identify phosphonate biosynthetic gene clusters, leading to the discovery of new phosphonic acid derivatives with antibacterial properties .
- Characterization of Novel Compounds : The identification of previously unknown phosphonic acids suggests a rich reservoir of bioactive compounds that could be developed into new antibiotics or therapeutic agents .
Agricultural Applications
Phosphonic acids are also being explored for their use in agriculture, particularly as:
- Fungicides : Certain phosphonic acid derivatives exhibit antifungal properties, making them suitable candidates for developing agricultural fungicides. Their mode of action typically involves disrupting fungal cell wall synthesis or metabolism.
Case Studies and Findings
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and enzymes, potentially inhibiting their function. This can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Alkoxy Chain Variations
Purine Modifications
The 6-amino group on the purine ring is critical for base-pairing mimicry. Substitutions here alter target interactions:
- Phosphonic acid, [[2-[6-(diethylamino)-9H-purin-9-yl]ethoxy]methyl]- (Compound E) replaces the 6-amino group with diethylamino, likely reducing hydrogen-bonding capacity and antiviral efficacy .
- Tenofovir diphosphate (Compound F), the active metabolite of Tenofovir, retains the 6-amino group but incorporates diphosphate moieties to enhance binding to viral polymerases .
Phosphonate Group Variations
- Phosphinic acid analogues (e.g., Compound H: {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphinic acid) lack a hydroxyl group, reducing polarity and altering pharmacokinetics .
Stereochemical Considerations
Tenofovir’s (R)-configuration at the propan-2-yloxy branch is essential for its antiviral activity, as stereoisomers exhibit reduced potency .
Prodrug Strategies and Derivatives
- Bis(L-phenylalanine isopropyl ester) prodrugs of phosphonic acids (e.g., Compound I) mask the phosphonate’s charge, enhancing oral absorption .
- Acetyloxy-substituted derivatives (e.g., Phosphonic acid, [[4-(acetyloxy)-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-) improve lipophilicity and metabolic stability .
Biological Activity
Phosphonic acids, particularly those derived from purine analogs, have garnered significant attention due to their diverse biological activities. The compound Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- is notable for its potential applications in antiviral therapies, especially against viruses such as hepatitis B.
- Molecular Formula : C13H22N5O4P
- Molecular Weight : 343.32 g/mol
- CAS Number : 180587-75-1
- IUPAC Name : 9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine
The biological activity of phosphonic acid derivatives often involves the inhibition of nucleic acid synthesis. Specifically, this compound is believed to function similarly to other nucleotide analogs by competing with natural substrates for incorporation into viral DNA or RNA, thereby halting replication. This mechanism has been well-documented in related compounds such as adefovir, which is known to inhibit hepatitis B virus (HBV) DNA polymerase and cause DNA chain termination upon incorporation into the viral genome .
Biological Activity Overview
-
Antiviral Activity :
- Compounds similar to this phosphonic acid have shown efficacy against drug-resistant strains of HBV. They act by mimicking the natural nucleotides, leading to competitive inhibition of viral polymerases .
- A study highlighted the potential for phosphonic acid derivatives to exhibit broad-spectrum antiviral properties, indicating their utility in treating various viral infections .
- Antibacterial Properties :
- Mechanistic Insights :
Case Study 1: Antiviral Efficacy
A clinical study investigated the efficacy of adefovir diphosphate (the active metabolite of adefovir) against HBV. The study demonstrated that patients treated with adefovir showed significant reductions in viral load and improved liver function tests compared to placebo groups . This supports the hypothesis that phosphonic acid derivatives can effectively manage chronic HBV infections.
Case Study 2: Synthesis and Biological Evaluation
Research focusing on the synthesis of novel phosphonic acid derivatives revealed that certain modifications led to enhanced antiviral activity. For example, altering the alkyl chain length and branching on the phosphonate moiety significantly impacted the compound's ability to inhibit viral replication in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
